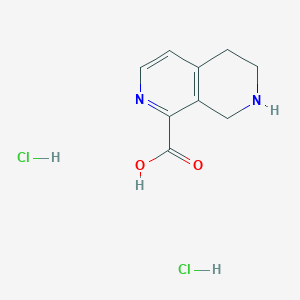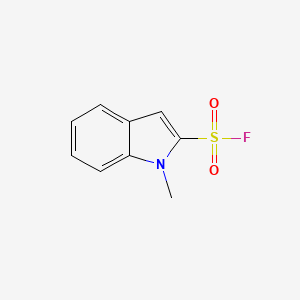
5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H10N2O22ClH It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent acidification to obtain the dihydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The nitrogen atoms in the ring structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the ring structure. These derivatives are often explored for their potential biological and chemical properties .
科学的研究の応用
5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
類似化合物との比較
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
2,7-Naphthyridine: Similar structure but with variations in the ring system.
Quinolines: Compounds with a similar nitrogen-containing ring but different chemical properties.
Uniqueness
5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride is unique due to its specific ring structure and the presence of the carboxylic acid and dihydrochloride groups.
特性
IUPAC Name |
5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8;;/h2,4,10H,1,3,5H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBPYZWLROQALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2844691.png)
![Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2844692.png)
![methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2844693.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2844697.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844703.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2844704.png)

![7-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2844706.png)


![(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B2844710.png)
